molecular formula C5H6OS B562286 Furfuryl-d2 Thiol CAS No. 136430-22-3

Furfuryl-d2 Thiol

Cat. No. B562286
CAS RN: 136430-22-3
M. Wt: 116.174
InChI Key: ZFFTZDQKIXPDAF-APZFVMQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furfuryl-d2 Thiol, also known as 2-Furfurylthiol, 2-furanmethanethiol, furfuryl mercaptan, and many other names, is an oily organic liquid . It is best known as the principal odor component of roasting and brewing coffee .


Synthesis Analysis

In the late 1920s, a series of patents, primarily by noted organic chemist Hermann Staudinger at the University of Freiburg (Germany), described syntheses of 2-furfurylthiol . In a 1928 Canadian patent, Staudinger and co-inventor Thadeus Reichstein treated furfural with ammonium hydrogen sulfide (NH4HS) to make bis(furylmethyl) disulfide, which they then reduced to the thiol . In a Swiss patent the same year, these inventors cited sodium sulfide and elemental zinc, aluminum, and sodium as useful reducing agents .


Molecular Structure Analysis

The molecular formula of Furfuryl-d2 Thiol is C9H8OS . Its average mass is 164.224 Da and its monoisotopic mass is 164.029587 Da .


Chemical Reactions Analysis

The hydrogenation of furfural is one of the most versatile reactions to upgrade furanic components to biofuels . For instance, it can lead to plenty of downstream products, such as (tetrahydro)furfuryl alcohol, 2-methyl(tetrahydro)furan, lactones, levulinates, cyclopentanone(l), or diols, etc .


Physical And Chemical Properties Analysis

Furfuryl-d2 Thiol has a density of 1.2±0.1 g/cm3 . Its boiling point is 229.3±20.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C .

Mechanism of Action

Target of Action

Furfuryl-d2 Thiol, also known as dideuterio(furan-2-yl)methanethiol, is an organic compound that is primarily known for its role in the aroma of roasting and brewing coffee . It is the principal odor component of these processes .

Mode of Action

The compound interacts with olfactory receptors, triggering a sensory response that is perceived as the characteristic coffee aroma

Biochemical Pathways

Furfuryl-d2 Thiol is derived from furfural, which itself is a product of the degradation of hemicellulose, a component of plant biomass . The conversion of furfural into Furfuryl-d2 Thiol involves a series of chemical reactions, including the acid-catalyzed reaction of furfuryl alcohol and thiourea to produce an isothiouronium intermediate, which liberates the free thiol upon base hydrolysis .

Result of Action

The primary result of the action of Furfuryl-d2 Thiol is the generation of the characteristic aroma associated with coffee. This aroma is a key factor in the sensory experience of coffee consumption and plays a significant role in the overall perception and enjoyment of the beverage .

Action Environment

The action of Furfuryl-d2 Thiol is influenced by various environmental factors. For instance, the concentration of the compound can affect the intensity of the aroma. Additionally, other compounds present in the coffee can interact with Furfuryl-d2 Thiol, potentially altering its aroma profile. Temperature and pH may also influence the stability and efficacy of the compound .

Safety and Hazards

The Food and Agriculture Organization of the United Nations describes 2-furfurylthiol as a “colourless oily liquid; extremely powerful and diffusive odour which on dilution becomes agreeable, coffee-like, caramellic-burnt, sweet” .

Future Directions

Furfural has been considered as one of the most promising platform molecules directly derived from biomass . The aim of this review is to discuss recent advances in the catalytic hydrogenation of furfural towards (tetrahydro)furfuryl alcohol and 2-methyl(tetrahydro)furan in terms of different non-noble metal and noble metal catalytic systems .

properties

IUPAC Name

dideuterio(furan-2-yl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2/i4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFTZDQKIXPDAF-APZFVMQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CO1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661988
Record name (Furan-2-yl)(~2~H_2_)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136430-22-3
Record name (Furan-2-yl)(~2~H_2_)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.